
1,2,3,4-环丁烷四羧酸
概述
描述
降冰片酮,也称为双环[2.2.1]庚-2-酮,是一种分类为双环酮的有机化合物。它是樟脑的类似物,但缺少樟脑中存在的三个甲基。 降冰片酮在室温下是无色固体,通常用作有机合成中的构建块 .
科学研究应用
-
化学:
- 用作有机合成中的构建块。
- 降冰片醇和其他双环化合物的先驱。
-
生物学:
- 研究其与细胞色素 P450 等酶的相互作用。
-
医学:
- 由于其结构与樟脑相似,在药物开发中具有潜在的应用。
-
工业:
- 用于生产聚合物和其他先进材料。
安全和危害
未来方向
准备方法
合成路线和反应条件: 降冰片酮通常由降冰片烯合成。该过程涉及形成2-外-降冰片基甲酸酯,然后将其氧化以生成降冰片酮。 详细步骤如下 :
-
形成2-外-降冰片基甲酸酯:
- 降冰片烯在回流条件下与甲酸反应约 4 小时。
- 蒸馏所得溶液以除去过量的甲酸,生成 2-外-降冰片基甲酸酯。
-
氧化成降冰片酮:
- 将 2-外-降冰片基甲酸酯溶解在丙酮中,并用冰浴冷却。
- 将铬酸溶液逐滴加入混合物中,保持反应温度在 20-30°C。
- 将反应混合物搅拌过夜,并通过蒸馏纯化产物。
工业生产方法: 降冰片酮的工业生产遵循类似的合成路线,但规模更大,反应条件经过优化,以最大限度地提高产量和纯度。
化学反应分析
反应类型: 降冰片酮经历各种化学反应,包括氧化、还原和取代 :
-
氧化:
- 降冰片酮可被细胞色素 P450 酶羟基化,导致在不同碳位置形成羟基化产物。
-
还原:
- 降冰片酮可用硼氢化钠等还原剂还原为降冰片醇。
-
取代:
- 降冰片酮可以进行取代反应,其中羰基被其他官能团取代。
常用试剂和条件:
氧化: 铬酸、细胞色素 P450 酶。
还原: 硼氢化钠。
取代: 取决于所需产物的各种亲核试剂。
主要产物:
- 羟基化降冰片酮衍生物。
- 降冰片醇。
- 取代降冰片酮衍生物。
相似化合物的比较
降冰片酮在结构上与樟脑相似,但缺少樟脑中存在的三个甲基 . 这种结构差异导致不同的化学性质和反应性:
樟脑: 含有三个甲基,使其在某些反应中更加通用。
降冰片酮: 缺少甲基,导致不同的反应性和应用。
类似化合物:
- 樟脑(具有三个甲基的双环[2.2.1]庚-2-酮)。
- 冰片醇(从樟脑衍生的双环醇)。
- 葑酮(与樟脑类似的双环酮)。
降冰片酮独特的结构使其成为各个研究和工业领域的宝贵化合物,与类似物相比具有独特的优势。
属性
IUPAC Name |
cyclobutane-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBACXRQKTCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967681 | |
| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53159-92-5, 720-21-8 | |
| Record name | NSC 131453 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53159-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC102999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
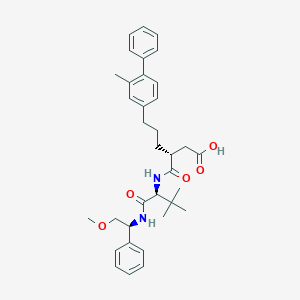
![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)
![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)
![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)

![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)
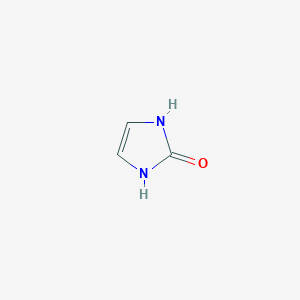

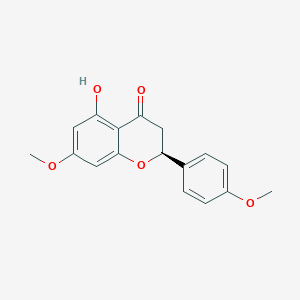
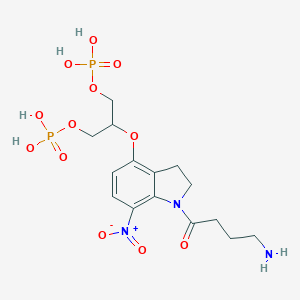
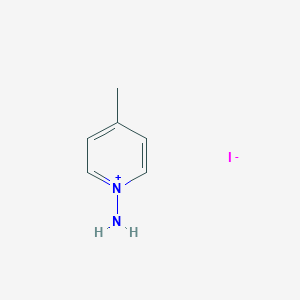
![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)


